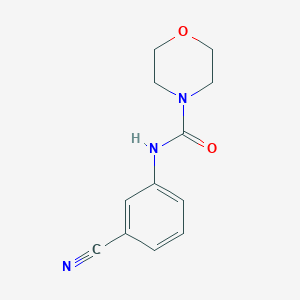

N-(3-cyanophenyl)morpholine-4-carboxamide

Description

N-(3-cyanophenyl)morpholine-4-carboxamide is a synthetic organic compound featuring a morpholine ring linked to a 3-cyanophenyl group via a carboxamide bridge. The morpholine moiety adopts a six-membered heterocyclic structure with oxygen and nitrogen atoms at positions 1 and 4, respectively. The 3-cyanophenyl substituent introduces an electron-withdrawing cyano group (-CN) at the meta position of the aromatic ring, influencing electronic and steric properties critical for molecular interactions. The compound’s structural uniqueness lies in its balanced polarity, which may enhance solubility and binding specificity in biological systems, though explicit data on its physicochemical or pharmacological properties are absent in the evidence.

Properties

IUPAC Name |

N-(3-cyanophenyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-9-10-2-1-3-11(8-10)14-12(16)15-4-6-17-7-5-15/h1-3,8H,4-7H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIECCXDDCDXDCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)morpholine-4-carboxamide typically involves the reaction of 3-cyanophenyl isocyanate with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3-cyanophenyl isocyanate+morpholine→this compound

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyanophenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-cyanophenyl)morpholine-4-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of N-(3-cyanophenyl)morpholine-4-carboxamide

Key Observations:

- Substituent Type : Replacing -CN with -Cl (as in the 4-chloro derivative ) reduces electron-withdrawing effects, which may increase lipophilicity and alter pharmacokinetics.

- Biological Relevance : Analogues like the STD-101 series (e.g., STD-101-B1–B9) demonstrate substituent-dependent activity as G protein-biased beta-1 adrenergic receptor modulators, where hydroxyl or fluoro groups enhance brain permeability .

Key Observations:

- Copper Catalysis: Efficient for introducing diverse aryl groups (e.g., cyano, methoxy) with high functional group tolerance .

- β-Lactam Hybrids : Integration of morpholine carboxamide with β-lactam rings (e.g., 2a–2e) enhances structural rigidity, as evidenced by melting points (194–218°C) and IR/NMR validation .

Key Observations:

- Substituent Effects : Hydrophilic groups (e.g., -OH in STD-101-B1) improve aqueous solubility and blood-brain barrier penetration , whereas lipophilic groups (e.g., -Cl in 4-chloro derivatives) may enhance tissue retention.

- Electron-Withdrawing Groups : The -CN group in the target compound may stabilize hydrogen bonding or π-π stacking in target binding pockets compared to electron-donating substituents.

Biological Activity

N-(3-Cyanophenyl)morpholine-4-carboxamide is a compound of interest primarily due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a morpholine ring attached to a carboxamide group and a 3-cyanophenyl substituent. The presence of the cyanophenyl moiety is significant as it influences the compound's interaction with biological targets.

1. CHK1 Inhibition

Research indicates that this compound (referred to as compound 5 in some studies) exhibits inhibitory activity against checkpoint kinase 1 (CHK1). While it shows slightly reduced potency compared to other analogs, it retains selectivity for CHK1 over CHK2. The crystal structure analysis reveals that the compound interacts with key residues in the ATP-binding site, which is critical for its inhibitory function .

2. CNS Drug Discovery

Morpholine derivatives, including this compound, have been studied for their pharmacological activities related to central nervous system (CNS) disorders. The morpholine ring enhances the ability of these compounds to penetrate the blood-brain barrier and interact with various receptors implicated in mood disorders and neurodegenerative diseases. Specifically, the compound's interactions with sigma receptors and other metabotropic receptors suggest potential therapeutic applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

3. Structure-Activity Relationships (SAR)

The introduction of different substituents on the phenyl ring significantly affects the biological activity of morpholine derivatives. For instance, variations such as the introduction of polar groups or larger substituents can enhance or diminish activity against specific targets. In a study evaluating various analogs, this compound demonstrated moderate activity with a pIC50 value around 5.7, indicating low micromolar potency against certain biological targets .

Inhibition Studies

A notable study examined the inhibition of CHK1 by various morpholine derivatives, including this compound. The study found that this compound maintained a significant selectivity index over CHK2 while exhibiting a moderate inhibitory effect on CHK1 activity at concentrations typically used in cellular assays .

Neuropharmacological Effects

In preclinical models, compounds with similar structures have shown promising results in modulating neuroinflammatory responses and reducing amyloid-beta levels, which are critical in Alzheimer's pathology. The morpholine moiety appears to play a crucial role in enhancing bioactivity through favorable interactions within the CNS .

Data Tables

| Compound Name | pIC50 Value | Selectivity Index | Target |

|---|---|---|---|

| This compound | 5.7 | High | CHK1 |

| N-(2-hydroxyphenyl)morpholine-4-carboxamide | 6.0 | Moderate | CHK1 |

| N-(4-methylphenyl)morpholine-4-carboxamide | 5.2 | Low | CHK2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.